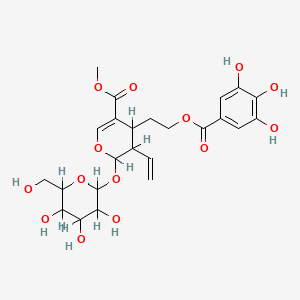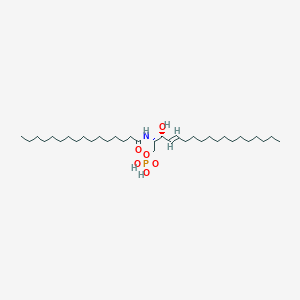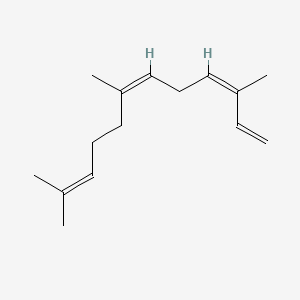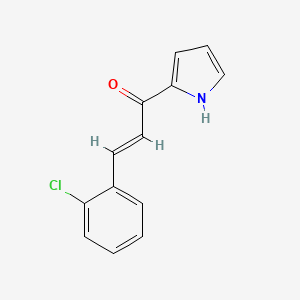
(E)-3-(2-chlorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-1-(1H-pyrrol-2-yl)-2-propen-1-one is an olefinic compound. It derives from a cinnamic acid.
Applications De Recherche Scientifique
Synthesis Methods and Molecular Insights
- One-Pot Synthesis Techniques : The one-pot synthesis of enaminones, including similar chalcone derivatives, has been developed, providing a straightforward and efficient method for their preparation. This process involves reactions with secondary amines under specific conditions, yielding the target compounds with good purity and quantitative yield (Barakat et al., 2020).
Biological Activities and Potential Applications
Antitumor, Antioxidant, and Antimicrobial Activities : Chalcone ligands, closely related to the specified compound, have been synthesized and shown to exhibit significant antitumor, antioxidant, and antimicrobial activities. These findings suggest potential therapeutic applications (Gaber et al., 2018).
Anticancer and Antimicrobial Agents : Derivatives of this chalcone compound have been studied for their anticancer activity, with some showing high potency against cancer cell lines. Additionally, these compounds exhibit antibacterial and antifungal properties, suggesting their use as antimicrobial agents (Katariya et al., 2021).
Molecular Structure and Properties
Structural Characterization and NLO Properties : Various studies have focused on the molecular structure, spectroscopic properties, and nonlinear optical (NLO) properties of chalcone derivatives. These properties are crucial for their potential application in material science and photonics (Najiya et al., 2014).
Computational Studies on Electronic Properties : Computational insights into the molecular structure, electronic properties, and chemical reactivity of similar chalcone compounds have been obtained. Such studies are vital for understanding the material's behavior and potential applications in various fields (Adole et al., 2020).
Propriétés
Formule moléculaire |
C13H10ClNO |
|---|---|
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
(E)-3-(2-chlorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H10ClNO/c14-11-5-2-1-4-10(11)7-8-13(16)12-6-3-9-15-12/h1-9,15H/b8-7+ |
Clé InChI |
XSOAGLJGAHVYSG-BQYQJAHWSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CN2)Cl |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CN2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CN2)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-Phenyl-3,6-dihydro-2H-pyridin-1-yl)-butyl]-1H-indole](/img/structure/B1239726.png)
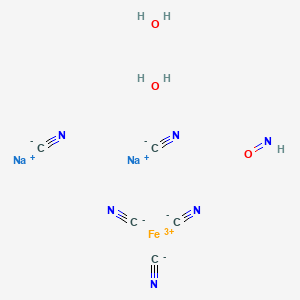
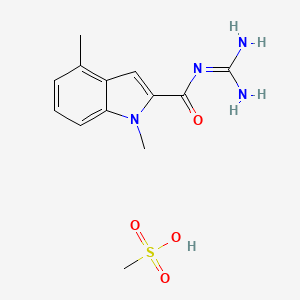
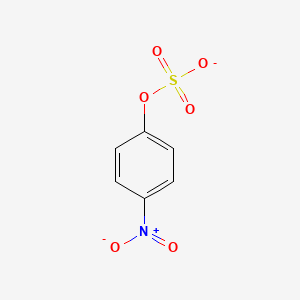
![6-chloro-2-[(1H-1,2,4-triazol-5-ylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1239734.png)
